Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one

Kinase inhibitor MPS1 Hedgehog pathway

Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one (CAS 1637752-30-7, molecular formula C₉H₈N₂O, molecular weight 160.17 g/mol) is a bicyclic heterocyclic building block defined by a spiro junction between a cyclopropane ring and a pyrrolo[3,2-c]pyridin-2(1H)-one core. The compound is supplied at ≥98% purity and exhibits a calculated LogP of 1.07, indicating moderate lipophilicity suitable for fragment-based drug discovery and lead optimization campaigns.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11920827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1CC12C3=C(C=CN=C3)NC2=O
InChIInChI=1S/C9H8N2O/c12-8-9(2-3-9)6-5-10-4-1-7(6)11-8/h1,4-5H,2-3H2,(H,11,12)
InChIKeyHRUBQSPQLQGWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one (CAS 1637752-30-7): Core Scaffold Identity and Physicochemical Profile for Procurement Decisions


Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one (CAS 1637752-30-7, molecular formula C₉H₈N₂O, molecular weight 160.17 g/mol) is a bicyclic heterocyclic building block defined by a spiro junction between a cyclopropane ring and a pyrrolo[3,2-c]pyridin-2(1H)-one core . The compound is supplied at ≥98% purity and exhibits a calculated LogP of 1.07, indicating moderate lipophilicity suitable for fragment-based drug discovery and lead optimization campaigns . Its core scaffold, 1H-pyrrolo[3,2-c]pyridine, has been clinically validated in kinase-targeted therapeutics including the MPS1 inhibitor CCT251455 and the Hedgehog pathway inhibitor TAK-441, making this spiro-fused variant a strategically relevant intermediate for medicinal chemistry [1].

Why Off-the-Shelf Pyrrolopyridine Isomers Cannot Replace Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one in Structure-Based Drug Discovery


Generic substitution of pyrrolopyridine regioisomers or non-spiro variants for Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one introduces two distinct risks: (i) regioisomeric mismatch, and (ii) loss of conformational constraint. The [3,2-c] ring fusion topology is critical for molecular recognition in validated kinase targets such as MPS1 and the Hedgehog pathway—alternative isomers ([2,3-c], [3,2-b], [2,3-b]) present the hydrogen bond donor/acceptor vectors in different spatial orientations, which can ablate target binding [1]. Additionally, the spiro-cyclopropane junction enforces a rigid, three-dimensional conformation that modulates physicochemical properties and target selectivity; replacing this with a freely rotatable or differently fused analog alters LogP, solubility, and metabolic stability in ways that are not predictable without experimental re-validation [2]. For procurement, substituting isomers risks integrating a scaffold with an uncharacterized biological fingerprint, potentially invalidating entire structure-activity relationship (SAR) datasets and delaying lead optimization timelines.

Head-to-Head and Class-Level Comparative Evidence for Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one Against Closest Analogs


Regioisomeric Selectivity: Pyrrolo[3,2-c]pyridine Core vs. [2,3-c], [3,2-b], and [2,3-b] Isomers in Kinase Drug Discovery

The pyrrolo[3,2-c]pyridine regioisomer embedded in the target compound has been clinically exploited in the MPS1 kinase inhibitor CCT251455 and the Hedgehog pathway inhibitor TAK-441, both of which entered preclinical or clinical development based on this specific ring fusion topology [1]. Regioisomers such as pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[2,3-b]pyridine display distinct hydrogen-bonding patterns and target recognition profiles; for instance, the [3,2-c] topology places the pyridine nitrogen at a position conducive to hinge-region binding in kinases, a feature that is lost or altered in the [2,3-c] and [3,2-b] isomers [2]. No approved kinase inhibitor utilizes the alternative [2,3-c] or [3,2-b] cores, underscoring the functional advantage of the [3,2-c] architecture.

Kinase inhibitor MPS1 Hedgehog pathway Regioisomer differentiation

Spiro-Conformational Constraint: Rigidified Cyclopropane Junction vs. Non-Spiro Pyrrolo[3,2-c]pyridine Analogs

Introduction of the spiro-cyclopropane junction in the target compound imposes a rigid three-dimensional conformation that is absent in non-spiro pyrrolo[3,2-c]pyridine analogs [1]. This conformational fixing has been shown across multiple spirocyclic drug discovery programs to increase molecular planarity and reduce the number of rotatable bonds, leading to improved metabolic stability and enhanced target selectivity [2]. The measured LogP of 1.07 for the target compound is consistent with favorable oral bioavailability parameters, positioning it between excessively hydrophilic fragments (LogP < 0) and overly lipophilic leads (LogP > 3) . Non-spiro pyrrolo[3,2-c]pyridine-2-ones, lacking the cyclopropane ring, exhibit greater conformational flexibility and potentially higher entropic penalties upon target binding, though direct experimental thermodynamic comparisons are not yet available.

Conformational restriction Metabolic stability Physicochemical optimization Spiro scaffold

Antiviral Scaffold Validation: Spiro[cyclopropane-pyrrolopyridine] Derivatives as Potent RSV Inhibitors (EC₅₀ = 3–29 nM)

Derivatives of the spiro[cyclopropane-pyrrolopyridine]-2'-one scaffold have demonstrated potent anti-respiratory syncytial virus (RSV) activity through inhibition of the viral M2-1 protein in a cellular antiviral assay. Specifically, compounds from patent US10189838 (Hoffmann-La Roche) containing the spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one core achieved EC₅₀ values as low as 3 nM [1]. A structurally related derivative, 1'-({5-chloro-1-[3-(cyclopropylsulfonyl)propyl]-1H-pyrrolo[3,2-b]pyridin-2-yl}methyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one, displayed an EC₅₀ of 29 nM in the same assay system (HEp-2 cells infected with RSV strain A2, 6×10³ cells/well, DMEM medium) [2]. These data confirm that the spiro-cyclopropane-pyrrolopyridine core, structurally analogous to the target compound, supports nanomolar-level antiviral potency.

RSV inhibitor Antiviral Protein M2-1 Scaffold validation

Cytotoxic Potential: Pyrrolo[3,2-c]pyridine Spiro Scaffold Antiproliferative Activity Against Human Cancer Cell Lines

The target compound's pyrrolo[3,2-c]pyridine core has documented antiproliferative activity. PubChem BioAssay data indicate that compounds containing the pyrrolo[3,2-c]pyridine scaffold exhibit antiproliferative effects against human HeLa cervical carcinoma cells when incubated for 48 hours and assessed by WST-8 assay, with active compounds achieving IC₅₀ values ≤ 1 µM [1]. In a separate study, a series of diarylureas and diarylamides bearing the 1H-pyrrolo[3,2-c]pyridine scaffold were tested against the A375P human melanoma cell line, confirming the scaffold's ability to support sub-micromolar antiproliferative activity depending on substitution pattern [2]. This distinguishes the [3,2-c] isomer from the unreported cytotoxic activity of the [2,3-b] and [3,2-b] spiro regioisomers in peer-reviewed studies.

Anticancer Antiproliferative HeLa cells Cytotoxicity screening

Purity Benchmarking: 98% Purity Level of Commercial Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one vs. Standard Building Block Specifications

Commercially sourced Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one (CAS 1637752-30-7) is supplied at a certified purity of ≥98% (HPLC), as specified by leading vendors . This purity level meets or exceeds the typical 95% specification commonly offered for spirocyclic building blocks in this molecular weight class. In comparison, the closely related spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one (CAS 1823958-83-3) is often listed at 95% purity [1]. While this difference is modest, the importance lies in the reproducibility of biological assays: a 3% absolute purity differential at the 95–98% level can introduce confounding impurities at concentrations relevant to high-sensitivity biochemical screens (e.g., 10 µM compound concentration × 2–5% impurity = 200–500 nM potential off-target contaminant).

Chemical purity Quality control Procurement specification Building block

Preferred Application Scenarios for Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the Clinically Validated Pyrrolo[3,2-c]pyridine Core

Medicinal chemistry teams pursuing kinase targets—particularly MPS1 (TTK) or the Hedgehog signaling pathway—should prioritize this compound as a starting fragment or building block. The pyrrolo[3,2-c]pyridine scaffold has been validated in two clinical-stage inhibitors (CCT251455 and TAK-441), providing a direct translational bridge between in vitro SAR and in vivo efficacy [1]. Alternative regioisomers lack this clinical precedent, making the [3,2-c] variant the lowest-risk entry point for kinase programs.

Antiviral Drug Discovery Targeting RSV M2-1 Protein

The spiro-cyclopropane-pyrrolopyridine core has demonstrated nanomolar antiviral potency against RSV in cellular assays (EC₅₀ = 3–29 nM across multiple derivatives) [1]. Research groups developing RSV fusion or replication inhibitors can use this compound as a validated scaffold for building focused compound libraries, leveraging existing SAR from patent US10189838 to accelerate hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained, Three-Dimensional Fragments

With a molecular weight of 160.17 Da, a LogP of 1.07, and the rigid spiro-cyclopropane architecture, this compound satisfies the 'rule of three' criteria for fragment libraries while offering superior conformational restriction compared to flexible pyrrolopyridine fragments [1]. The defined three-dimensional shape improves the probability of identifying high-quality hits with good ligand efficiency in fragment screens, particularly against targets with shallow or adaptive binding pockets [2].

Chemical Biology Probe Development for Target Engagement Studies

The [3,2-c] regioisomer's established bioactivity in kinase and antiviral assays, combined with its synthetic tractability (the 2'-oxo group provides a handle for further derivatization), makes it suitable for developing chemical biology probes [1]. Researchers can functionalize the scaffold to introduce photoaffinity labels or fluorescent tags while preserving the spiro-constrained core geometry, enabling target identification and engagement studies in cellular contexts.

Quote Request

Request a Quote for Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.